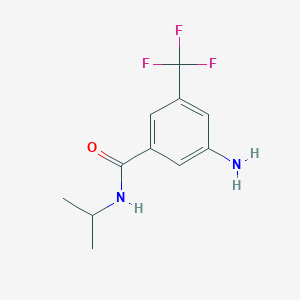
Benzyl 1-(ethylamino)cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 1-(ethylamino)cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, attached to an ethylamino group and a benzyl ester group. Cyclopropane derivatives are known for their unique chemical properties and biological activities, making them valuable in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(ethylamino)cyclopropanecarboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of alkaline mediums and specific catalysts to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Photochemical benzylic bromination using reagents like BrCCl3 has been explored for large-scale synthesis . These methods are optimized for scalability and efficiency, making them suitable for commercial production.
化学反应分析
Types of Reactions
Benzyl 1-(ethylamino)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: N-bromosuccinimide (NBS) is often used for benzylic bromination.
Major Products
The major products formed from these reactions include substituted benzyl derivatives, cyclopropane carboxylic acids, and various reduced forms of the original compound.
科学研究应用
Benzyl 1-(ethylamino)cyclopropanecarboxylate has a wide range of applications in scientific research:
Industry: It is utilized in the development of new materials and chemical processes due to its unique structural properties.
作用机制
The mechanism of action of Benzyl 1-(ethylamino)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a conformationally restricted analog of natural amino acids, influencing protein synthesis and function . The compound’s antiviral activity is attributed to its ability to inhibit viral proteases, thereby preventing viral replication .
相似化合物的比较
Similar Compounds
1-Aminocyclopropanecarboxylic acid (ACC): Known for its role in plant metabolism and as a precursor to ethylene.
Coronamic acid: Exhibits high physiological activity and is used in the design of antiviral agents.
Norcoronamic acid: Another cyclopropane derivative with significant biological activity.
Uniqueness
Benzyl 1-(ethylamino)cyclopropanecarboxylate stands out due to its unique combination of a cyclopropane ring with an ethylamino group and a benzyl ester. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications in research and industry.
属性
IUPAC Name |
benzyl 1-(ethylamino)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-14-13(8-9-13)12(15)16-10-11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNABDBFTITJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CC1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-6-methyl-thieno[3,2-d]pyrimidine](/img/structure/B8124948.png)
![Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate](/img/structure/B8124950.png)
![tert-Butyl-[2-(4-ethynyl-phenoxy)-ethoxy]-dimethyl-silane](/img/structure/B8124951.png)
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide](/img/structure/B8124953.png)



![(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone](/img/structure/B8124982.png)




